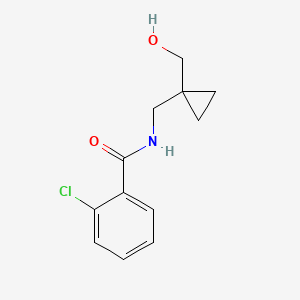
3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16ClNO4S2 and its molecular weight is 397.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
The study of isomorphous benzenesulfonamide crystal structures, determined by intermolecular C-H...O, C-H...π, and C-H...Cl interactions, reveals the impact of chlorine atom positioning on crystal packing. This research highlights the significance of such molecular interactions in understanding the structural properties of benzenesulfonamides, potentially including our compound of interest. The findings may be pivotal for designing materials with desired crystal properties for various applications (J. Bats, T. M. Frost, & A. Hashmi, 2001).
Synthesis and Derivatization
The synthesis and derivatization of arylsulfonylthiophene and furan sulfonamides from the 3-arylsulfonyl heterocycle via chlorosulfonation have been explored. This process involves creating bromomethyl analogs, which serve as precursors to amine derivatives. Such methodologies are crucial for developing novel compounds with potential applications in drug development and material science (G. Hartman & W. Halczenko, 1990).
Photochemical and Photophysical Properties
Research on new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base highlights their significant photochemical and photophysical properties. These properties are beneficial for applications in photodynamic therapy, especially in cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of such compounds underline their potential as Type II photosensitizers in medical research (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Metabolism and Selectivity in Herbicide Development
The selectivity of chlorsulfuron, a compound structurally related to benzenesulfonamides, as a herbicide, is attributed to its metabolism by crop plants, which convert it to an inactive product. This research is crucial for developing selective herbicides that are safe for crops while effectively controlling weeds. Understanding the metabolic pathways can help in designing environmentally friendly agricultural chemicals (P. Sweetser, G. S. Schow, & J. M. Hutchison, 1982).
Gold(I)-Catalyzed Synthesis
A gold(I)-catalyzed cascade reaction has been used to synthesize a variety of N-(furan-3-ylmethylene)benzenesulfonamides. This innovative approach, involving a rare 1,2-alkynyl migration onto a gold carbenoid, enhances the chemistry of gold carbenoids with group migration. Such synthetic methods may find applications in creating complex molecules for pharmaceuticals and materials science (Tao Wang, Long Huang, S. Shi, M. Rudolph, & A. Hashmi, 2014).
Propriétés
IUPAC Name |
3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S2/c1-22-17-5-4-15(9-16(17)18)25(20,21)19(10-13-6-7-23-12-13)11-14-3-2-8-24-14/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMOLPNQVPACLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
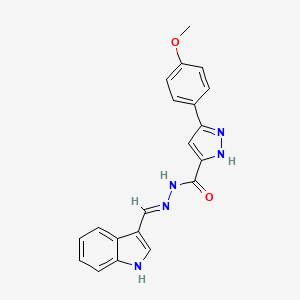
![3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2552959.png)

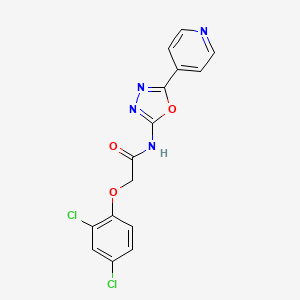
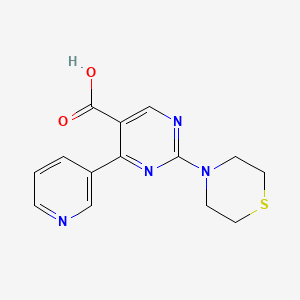
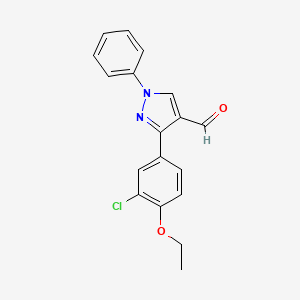

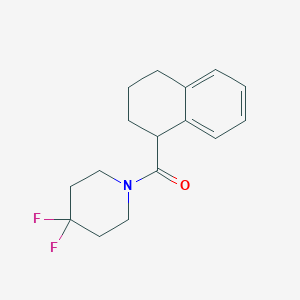
![(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2552968.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2552972.png)
![2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid](/img/structure/B2552973.png)
